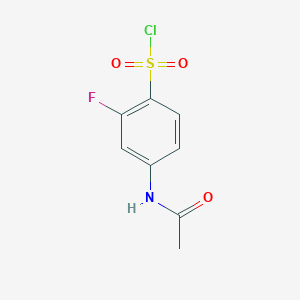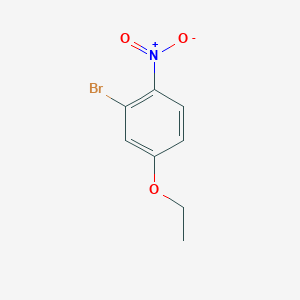
4-乙酰氨基-2-氟苯基-1-磺酰氯
描述
The compound 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is a chemical intermediate that has been utilized in various synthetic processes. It is related to compounds that have been synthesized for applications such as anthelmintics and dye intermediates. The synthesis of related compounds often involves multiple steps, including acetylation, nitration, and condensation reactions, as seen in the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetaminonitrobenzene, an intermediate of Luxabendazole , and 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate .
Synthesis Analysis
The synthesis of related compounds typically begins with simple aromatic amines, such as 4-aminophenol, which undergo acetylation to protect the amino group. Subsequent nitration reactions introduce nitro groups, which can be further manipulated. For instance, the synthesis of the Luxabendazole intermediate involves a condensation reaction with p-fluorobenzenesulfonyl chloride to introduce the sulfonyl group . Similarly, the synthesis of the dye intermediate involves a sulfoamidation reaction, where the sulfonyl chloride group reacts with an amine . These reactions are carefully controlled, with temperature and pH being critical factors for achieving high yields.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is characterized using various spectroscopic techniques, including infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the presence of functional groups such as the acetamido group, the sulfonyl group, and any substituents on the aromatic ring . Additionally, X-ray crystallography can be used to determine the precise molecular structure, as seen in the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides .
Chemical Reactions Analysis
The chemical reactivity of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride and related compounds is influenced by the presence of electron-withdrawing groups such as the sulfonyl and nitro groups. These groups can activate the aromatic ring towards nucleophilic substitution reactions. The sulfonyl chloride group, in particular, is highly reactive towards nucleophiles, making it a key functional group in the synthesis of sulfonyl derivatives . The formation of hydrogen bonds, as observed in related compounds, can also affect the reactivity and stability of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride and its analogs are determined by their functional groups and molecular structure. The acetamido group can participate in hydrogen bonding, which can influence solubility and melting points. The sulfonyl group contributes to the acidity of the compound and its solubility in polar solvents. The presence of a fluorine atom can also affect the compound's lipophilicity and electronic properties. Spectroscopic methods are essential for assessing these properties and confirming the identity of the synthesized compounds .
科学研究应用
合成过程
4-乙酰氨基-2-氟苯基-1-磺酰氯在各种合成过程中被使用。它是制备抗炎药Lumiracoxib的关键中间体。合成过程包括乙酰化、磺酰化和氨解等步骤,产生一个总产率为29.8%的中间产物 (Sun Chong-lu, 2013)。此外,它还用于合成抗菌剂,特别是带有苯二氧杂环的N-取代磺胺类化合物,对各种细菌菌株显示出强大的治疗潜力 (M. Abbasi et al., 2016)。
荧光应用
这种化合物还在免疫荧光领域作为荧光染料使用,具体是4-乙酰氨基-4'-异硫氰酸苯基-2,2'-二磺酸(SITS)。它用于标记蛋白质,并显示出增加免疫荧光应用可能性的潜力 (P. Rothbarth et al., 1975)。
对细胞膜的影响
在生物研究中,这种化合物,特别是SITS,被用于研究对细胞膜离子渗透性的影响。对人类红细胞的研究表明,SITS可以影响阴离子渗透性,有助于理解细胞膜上离子流动的障碍 (P. Knauf & A. Rothstein, 1971)。
染料中间体合成
它还在染料中间体的合成中应用。一项研究报道了使用4-乙酰氨基苯磺酰氯合成3'-氨基-4-乙酰氨基苯磺酰苯胺的染料中间体。在最佳条件下,这种合成实现了84.2%的高产率,展示了其在染料制造中的有效性 (Yu Chang-shun, 2008)。
抗菌剂合成
最近的研究利用这种化合物制备新的砜衍生物,显示出对特定细菌菌株具有显著的抗菌活性。这突显了其在开发新的抗菌剂方面的潜力 (Pei Li et al., 2020)。
酶抑制剂合成
此外,它用于合成酶抑制剂,如α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂。这对于治疗阿尔茨海默病等疾病具有重要意义 (M. Abbasi et al., 2019)。
安全和危害
The compound is classified as dangerous, with a GHS05 pictogram . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting immediate medical advice/attention if you feel unwell (P310) .
属性
IUPAC Name |
4-acetamido-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-6-2-3-8(7(10)4-6)15(9,13)14/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBDWQBDKZBGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588175 | |
| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
344-70-7 | |
| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamido-2-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)


![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)







